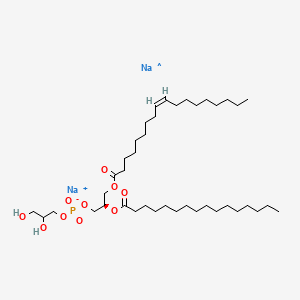
CID 168006656
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “CID 168006656” is a chemical entity listed in the PubChem database. It is a unique compound with specific properties and applications in various scientific fields. The compound’s structure, molecular weight, and other physicochemical properties make it a subject of interest for researchers in chemistry, biology, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 168006656” involves specific chemical reactions under controlled conditions. The synthetic route typically includes the use of reagents such as acids, bases, and solvents to facilitate the reaction. The reaction conditions, including temperature, pressure, and time, are optimized to achieve the desired yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process involves stringent quality control measures to ensure the consistency and quality of the final product. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Compound “CID 168006656” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction Reactions: Utilize reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Often involve nucleophiles or electrophiles to replace specific functional groups in the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Compound “CID 168006656” has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials, coatings, and chemical processes.
Mecanismo De Acción
The mechanism of action of compound “CID 168006656” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The detailed mechanism of action depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
CID 2632: A cephalosporin antibiotic with similar structural features.
CID 6540461: Another cephalosporin with comparable pharmacological properties.
CID 5362065: A β-lactam antibiotic with structural similarities.
CID 5479530: An anti-bacterial agent with related chemical structure.
Uniqueness: Compound “CID 168006656” stands out due to its unique combination of physicochemical properties and biological activities. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for various research and industrial applications.
This detailed article provides a comprehensive overview of compound “this compound,” covering its introduction, preparation methods, chemical reactions analysis, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C40H76Na2O10P |
|---|---|
Peso molecular |
794.0 g/mol |
InChI |
InChI=1S/C40H77O10P.2Na/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-39(43)47-35-38(36-49-51(45,46)48-34-37(42)33-41)50-40(44)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2;;/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46);;/q;;+1/p-1/b18-17-;;/t37?,38-;;/m1../s1 |
Clave InChI |
KRBAGHNOJUHESW-LUCCNUEXSA-M |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)([O-])OCC(CO)O.[Na].[Na+] |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC(CO)O.[Na].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



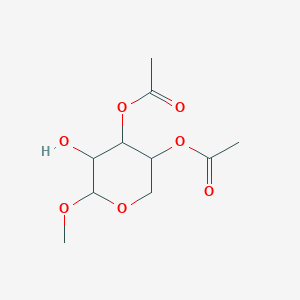

![sodium;3-amino-6-azaniumylidene-9-(2-carboxyphenyl)xanthene-4,5-disulfonate;N-[5-(2,5-dioxopyrrol-1-yl)pentyl]acetamide](/img/structure/B12066803.png)

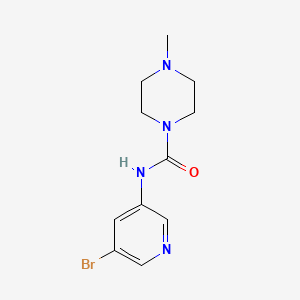
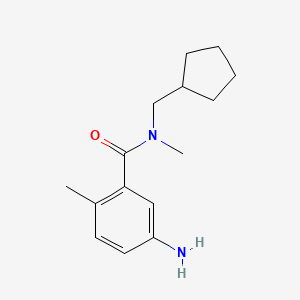

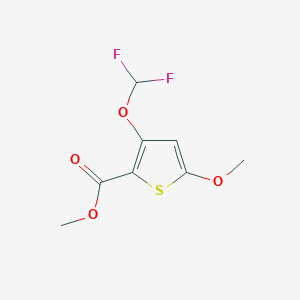
![Phosphonium, [5-(dimethylamino)-5-oxopentyl]triphenyl-, bromide](/img/structure/B12066837.png)
![Benzene, 1-(bromomethyl)-2-[(trifluoromethyl)sulfonyl]-](/img/structure/B12066839.png)
![endo-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12066840.png)
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(methylamino)imidazo[4,5-d]pyridazin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12066842.png)
![20-Chloro-10-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12066856.png)
